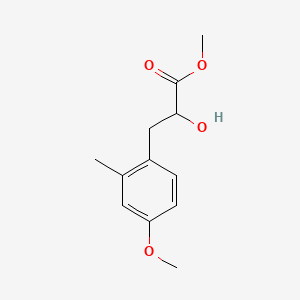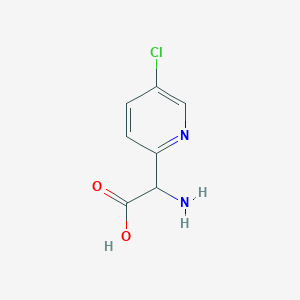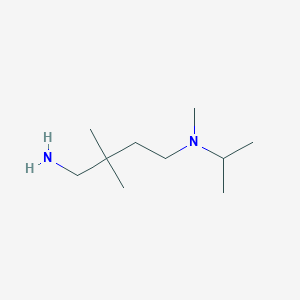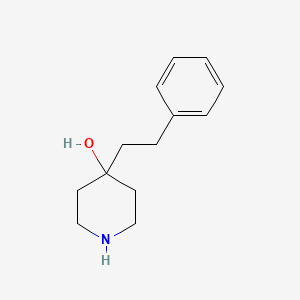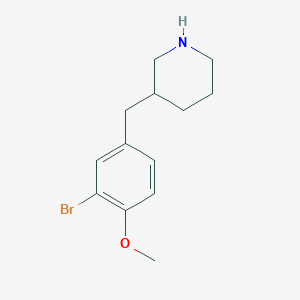
3-(3-Bromo-4-methoxybenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and methoxy substituent on the benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxybenzyl)piperidine typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction and substitution reaction. The process can be summarized as follows:
Friedel-Crafts Acylation: The starting material, 3-bromo-4-methoxybenzyl chloride, undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Substitution: Finally, the alcohol is converted to the piperidine derivative through a substitution reaction with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 3-(3-formyl-4-methoxybenzyl)piperidine
Reduction: Formation of 3-(4-methoxybenzyl)piperidine
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methoxybenzyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-methoxybenzyl)piperidine involves its interaction with specific molecular targets. The bromine and methoxy substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or ion channels involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxybenzyl)piperidine
- 3-(3-Chloro-4-methoxybenzyl)piperidine
- 3-(3-Fluoro-4-methoxybenzyl)piperidine
Uniqueness
3-(3-Bromo-4-methoxybenzyl)piperidine is unique due to the presence of the bromine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.
Eigenschaften
Molekularformel |
C13H18BrNO |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
3-[(3-bromo-4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
VEIMZCUYSHOGNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2CCCNC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


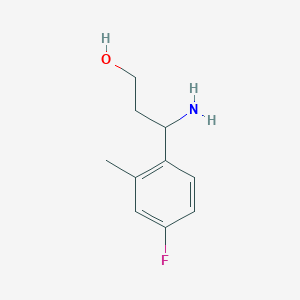
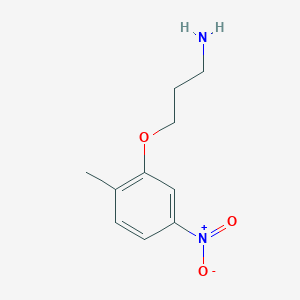

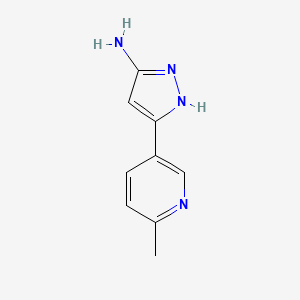
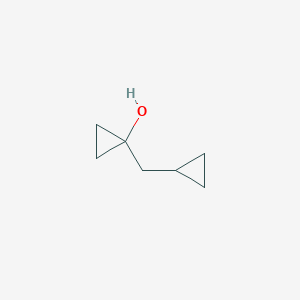
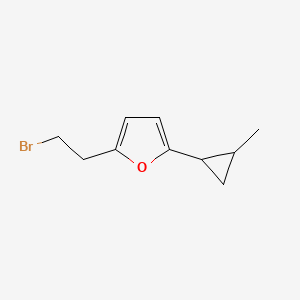
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)

![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
